molecular formula C16H25ClO5 B1244893 Chlovalicin

Chlovalicin

Cat. No. B1244893
M. Wt: 332.8 g/mol
InChI Key: NZVBMSJIHBRYNA-OTJKEOIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlovalicin is a natural product found in Sporothrix with data available.

Scientific Research Applications

Chlovalicin as a Cytocidal Antibiotic

Chlovalicin, identified as a growth inhibitor of IL-6 responsive cells, is a novel cytocidal antibiotic produced by Sporothrix sp. FO-4649. This compound, along with ovalicin, shows selective growth inhibition properties, particularly against IL-6 dependent cells. Its structure, featuring a chlorinated methylene moiety at the C-1 position, distinguishes it from other antibiotics (Takamatsu et al., 1996). Additionally, chlovalicin inhibits the growth of B16 melanoma cells, indicating its potential in cancer research (Hayashi et al., 1996).

Discovery from Marine Basidiomycete

Chlovalicin B, a derivative of chlovalicin, was discovered in cultures of the marine basidiomycete Digitatispora marina. This discovery expanded the knowledge of chlovalicin's chemical diversity and potential biological activities. The compound exhibited weak cytotoxic activity against the human melanoma cell line, but did not show significant antimicrobial or antifungal activities at tested concentrations (Jenssen et al., 2021).

Relation to Inhibitors of IL-6 Activity

Chlovalicin, along with ovalicin, has been cited as an inhibitor of IL-6 activity. This attribute contributes to the relevance of chlovalicin in studies targeting IL-6 dependent tumor cells, potentially offering new insights into cancer treatment and management (Takamatsu et al., 1997).

properties

Product Name

Chlovalicin

Molecular Formula

C16H25ClO5

Molecular Weight

332.8 g/mol

IUPAC Name

(2S,3R,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one

InChI

InChI=1S/C16H25ClO5/c1-10(2)5-6-12-14(3,22-12)16(20)13(21-4)11(18)7-8-15(16,19)9-17/h5,12-13,19-20H,6-9H2,1-4H3/t12-,13+,14+,15-,16-/m0/s1

InChI Key

NZVBMSJIHBRYNA-OTJKEOIZSA-N

Isomeric SMILES

CC(=CC[C@H]1[C@](O1)(C)[C@]2([C@@H](C(=O)CC[C@@]2(CCl)O)OC)O)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(CCl)O)OC)O)C

synonyms

chlovalicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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